N-(sec-butyl)-4-tert-butylbenzamide
Description
N-(sec-butyl)-4-tert-butylbenzamide is a benzamide derivative characterized by two branched alkyl substituents: a sec-butyl group attached to the amide nitrogen and a tert-butyl group at the para position of the benzene ring. Its molecular formula is C₁₅H₂₃NO, with a molecular weight of 233.35 g/mol.
Properties
IUPAC Name |
N-butan-2-yl-4-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-6-11(2)16-14(17)12-7-9-13(10-8-12)15(3,4)5/h7-11H,6H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZQVFOVCGLRFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401233773 | |
| Record name | 4-(1,1-Dimethylethyl)-N-(1-methylpropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302909-60-0 | |
| Record name | 4-(1,1-Dimethylethyl)-N-(1-methylpropyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302909-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,1-Dimethylethyl)-N-(1-methylpropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(SEC-BUTYL)-4-TERT-BUTYLBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
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Amidation Reaction: : The synthesis of N-(sec-butyl)-4-tert-butylbenzamide typically involves the amidation of 4-tert-butylbenzoic acid with sec-butylamine. This reaction can be catalyzed by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
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Alternative Methods: : Another method involves the direct acylation of sec-butylamine with 4-tert-butylbenzoyl chloride. This reaction is typically performed in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : N-(sec-butyl)-4-tert-butylbenzamide can undergo oxidation reactions, particularly at the secondary butyl group, leading to the formation of ketones or carboxylic acids depending on the oxidizing agent used.
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Reduction: : The compound can be reduced to form the corresponding amine or alcohol derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
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Substitution: : Electrophilic substitution reactions can occur at the benzene ring, particularly at the ortho and meta positions relative to the tert-butyl group. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: sec-Butyl ketone derivatives or carboxylic acids.
Reduction: sec-Butylamine or sec-butyl alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzamide derivatives.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research has indicated that derivatives of 4-tert-butylbenzamide exhibit anti-inflammatory effects. Studies have shown that modifications to the benzamide structure can enhance biological efficacy. For instance, compounds similar to N-(sec-butyl)-4-tert-butylbenzamide have been evaluated for their ability to modulate inflammatory pathways, potentially leading to new anti-inflammatory drugs .
Anticancer Activity
This compound has been investigated for its anticancer properties. A study on various N-alkyl-benzamide derivatives demonstrated that certain structural modifications could significantly affect their cytotoxicity against cancer cell lines, including colon carcinoma (HCT-116) cells. The compound's branched structure may enhance its efficacy compared to linear analogs .
Table 1: IC50 Values of N-Alkyl-Benzamides Against HCT-116 Cells
| Compound | IC50 (µM) |
|---|---|
| Gallic Acid | 0.05 |
| Doxorubicin | 0.001 |
| N-sec-butyl-4-tert-butylbenzamide | 1.34 |
| N-tert-butyl-4-tert-butylbenzamide | 0.16 |
Polymer Chemistry
This compound can serve as a monomer or additive in polymer synthesis. Its unique structure allows it to enhance the thermal stability and mechanical properties of polymers due to the bulky groups that can create steric hindrance, thus improving material performance .
Solvent Properties
The compound's solubility characteristics make it suitable for use as a solvent or co-solvent in various chemical reactions, particularly in organic synthesis where a non-polar environment is beneficial .
Synthesis and Characterization
A notable case study involved the synthesis of this compound through the amidation of 4-tert-butylbenzoic acid with sec-butylamine under controlled conditions. The resulting compound was characterized using NMR and IR spectroscopy, confirming its structure and purity .
In another study, the biological activity of this compound was assessed against various cell lines, revealing promising results in reducing cell proliferation in cancer models while exhibiting minimal toxicity towards normal cells .
Mechanism of Action
The mechanism by which N-(sec-butyl)-4-tert-butylbenzamide exerts its effects depends on its interaction with specific molecular targets. In enzyme inhibition studies, the compound can bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The presence of the tert-butyl group can enhance binding affinity through hydrophobic interactions, while the sec-butyl group can provide steric hindrance, influencing the compound’s selectivity.
Comparison with Similar Compounds
Substituent Variations in Benzamide Derivatives
Key structural analogs differ in substituent type, position, and branching:
Key Observations :
- Branching Effects : tert-butyl groups on the benzene ring increase steric hindrance and lipophilicity, reducing water solubility but enhancing stability .
- Functional Groups: Amino (-NH₂) or hydroxyl (-OH) substituents improve polarity and solubility, whereas alkoxy groups (e.g., 4-methoxyphenyl) modulate electronic properties .
Solubility and Reactivity
Bioactivity Insights
- Pharmaceutical Applications : Derivatives like 4-tert-butyl-N-(thiadiazol-2-yl)benzamide exhibit antileukemic activity, suggesting the scaffold’s versatility in drug design .
Biological Activity
N-(sec-butyl)-4-tert-butylbenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an organic compound with the molecular formula . Its structure consists of a benzamide core substituted with a sec-butyl group and a tert-butyl group, which significantly influences its chemical properties and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 4-tert-butylbenzoic acid with sec-butylamine. This reaction can be catalyzed by various methods, including:
- Amidation : Direct reaction of carboxylic acids with amines.
- Coupling Reactions : Utilizing coupling agents to facilitate the formation of amide bonds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems.
- Protein Interactions : The compound may act as a probe in biological studies, influencing protein interactions and enzyme activities.
- Anticancer Activity : Preliminary studies indicate that derivatives of benzamides, including this compound, exhibit varying degrees of anticancer activity.
Anticancer Effects
Research has shown that this compound and its analogs can exhibit significant anticancer properties. A notable study investigated the effects of various N-alkyl-benzamides on colon carcinoma HCT-116 cells. The findings are summarized in Table 1:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Gallic Acid | 0.05 | Natural compound; baseline for comparison |
| Doxorubicin | 0.001 | Chemotherapeutic agent; positive control |
| 3,4,5-Trihydroxy-N-sec-butyl-benzamide | 1.34 | Higher activity due to branched aliphatic chain |
| 3,4,5-Trihydroxy-N-tert-butyl-benzamide | 0.16 | Enhanced solubility and reactivity |
This data indicates that this compound possesses significant anticancer activity compared to traditional agents like gallic acid and doxorubicin .
Mechanistic Insights
The mechanism by which this compound exerts its anticancer effects may involve:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspases.
- Cell Cycle Arrest : Some derivatives can cause cell cycle arrest at specific phases (e.g., G2/M phase), leading to reduced cell proliferation .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- In Vitro Studies : Research conducted on HCT-116 cells demonstrated that this compound could significantly inhibit cell growth at low concentrations (IC50 values ranging from 1.34 µM to 0.16 µM) .
- Comparative Analysis : When compared to other alkyl-benzamides, this compound showed enhanced biological activity due to its unique structural features that affect solubility and reactivity .
Q & A
Basic: What are the key considerations for synthesizing N-(sec-butyl)-4-tert-butylbenzamide with high purity?
The synthesis typically involves coupling 4-tert-butylbenzoic acid derivatives (e.g., acyl chloride) with sec-butylamine under controlled conditions. Key factors include:
- Solvent choice : Polar aprotic solvents like dichloromethane or tetrahydrofuran are preferred to stabilize intermediates .
- Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions like hydrolysis .
- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) can accelerate amide bond formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity. Confirm purity via HPLC (>95%) and structural integrity via (e.g., tert-butyl singlet at δ 1.3 ppm, sec-butyl multiplet at δ 1.0–1.5 ppm) .
Basic: How do researchers validate the structural identity of this compound?
A multi-technique approach is critical:
- NMR spectroscopy :
- : tert-butyl (9H singlet) and sec-butyl (3H triplet, 2H sextet) groups confirm substitution patterns .
- : Carbonyl resonance at ~168 ppm verifies the amide bond .
- Mass spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H] at m/z 276.2 for C _{15} \text{H _{23} $NO) .
- FT-IR : Amide C=O stretch (~1650 cm) and N-H bend (~1550 cm) confirm functional groups .
Advanced: How do steric effects from the tert-butyl and sec-butyl groups influence reactivity in cross-coupling reactions?
The bulky tert-butyl group at the para position and sec-butyl on the amide nitrogen create steric hindrance, which:
- Slows nucleophilic substitution : Reduced accessibility to the aromatic ring limits electrophilic aromatic substitution (EAS) unless strong directing groups (e.g., nitro) are present .
- Promotes regioselectivity : In Suzuki-Miyaura couplings, bulky Pd catalysts (e.g., Pd(PPh)) favor coupling at less hindered positions .
- Affects solubility : Increased hydrophobicity may necessitate DMF or DMSO as reaction solvents .
Advanced: What methodological strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., antimicrobial IC values) may arise from:
- Assay conditions : Variations in pH, serum proteins, or solvent (DMSO vs. saline) alter compound stability .
- Structural analogs : Impurities from incomplete tert-butyl deprotection or sec-butyl isomerization (e.g., n-butyl vs. sec-butyl) can skew results .
- Validation : Reproduce assays with orthogonal methods (e.g., microbroth dilution vs. agar diffusion) and include positive controls (e.g., ciprofloxacin for antimicrobial tests) .
Advanced: How can computational modeling guide the optimization of this compound for target-specific applications?
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like cytochrome P450 or bacterial enzymes .
- QSAR modeling : Correlate substituent effects (e.g., tert-butyl vs. isopropyl) with bioactivity to prioritize synthetic targets .
- ADMET profiling : SwissADME predicts pharmacokinetics (e.g., logP ~4.2 indicates high lipophilicity) and potential toxicity .
Basic: What are the thermal stability profiles of this compound, and how do they affect storage conditions?
- TGA/DSC : Decomposition onset ~220°C suggests stability at room temperature. Store desiccated at –20°C to prevent hydrolysis .
- Degradation products : Hydrolysis under acidic/basic conditions yields 4-tert-butylbenzoic acid and sec-butylamine, detectable via TLC (Rf shift) .
Advanced: How do reaction kinetics vary between this compound and its analogs in nucleophilic acyl substitution?
- Rate studies : Pseudo-first-order kinetics (monitored via ) show slower rates compared to less hindered analogs (e.g., N-methyl derivatives) due to steric hindrance .
- Activation energy : Arrhenius plots (25–60°C) reveal higher E (~45 kJ/mol) for sec-butyl vs. tert-butyl analogs (~35 kJ/mol) .
Basic: What analytical challenges arise in quantifying trace impurities in this compound?
- HPLC-MS : Co-elution of sec-butyl isomers (n-butyl vs. sec-butyl) requires chiral columns (e.g., Chiralpak AD-H) for resolution .
- LOQ : UV detection (λ = 254 nm) achieves limits of quantification ~0.1% w/w for common byproducts like unreacted acyl chloride .
Advanced: What strategies enhance the enantiomeric purity of this compound for chiral studies?
- Chiral auxiliaries : Use (R)- or (S)-sec-butylamine in synthesis, followed by enzymatic resolution (e.g., lipase-catalyzed hydrolysis) .
- Crystallization : Diastereomeric salt formation with tartaric acid improves ee (>99%) .
Advanced: How does substituent variation (e.g., tert-butyl vs. cyclohexyl) impact the compound’s supramolecular assembly in crystal engineering?
- XRD analysis : The tert-butyl group induces gauche conformations in the sec-butyl chain, promoting π-π stacking of benzamide cores. Cyclohexyl analogs exhibit weaker packing due to conformational flexibility .
- Solvent effects : Crystallization from ethanol yields monoclinic P2/c lattices, while toluene favors triclinic P-1 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
